molecular formula C17H17N3O3 B5108796 1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

Cat. No.: B5108796
M. Wt: 311.33 g/mol
InChI Key: HAPKFEUZHHWAHL-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Pyridin-3-YL Methyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-AMINOPYRROLIDINE-2,5-DIONE
  • 1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

Uniqueness

1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE may have unique properties due to the specific positioning of the pyridin-3-yl methyl group, which could influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-14-6-4-13(5-7-14)20-16(21)9-15(17(20)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPKFEUZHHWAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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